![molecular formula C7H16Cl2N2 B8051519 (1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B8051519.png)
(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: is a bicyclic compound containing nitrogen atoms, known for its potential applications in scientific research and industry. This compound is characterized by its molecular formula C7H14N2·2HCl and molecular weight of 199.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,4-diaminobutane with formaldehyde in the presence of an acid catalyst to form the bicyclic structure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization to obtain the final product.
Chemical Reactions Analysis
(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles such as alkyl halides or amines .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxides of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives of the compound.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: can be compared with other similar compounds, such as 3-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride and 8-methyl-8-azabicyclo[3.2.1]octane . While these compounds share structural similarities, This compound is unique in its stereochemistry and specific biological activities.
Comparison with Similar Compounds
3-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
8-methyl-8-azabicyclo[3.2.1]octane
3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane
(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride , its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-6-2-3-7(9)5-8-4-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZIHVKLRKGFBS-DTQHMAPFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
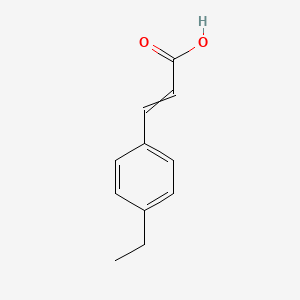
![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B8051450.png)
![4-[2-(N-hydroxyimino)acetamido]benzoic acid](/img/structure/B8051457.png)
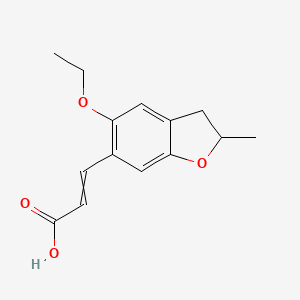
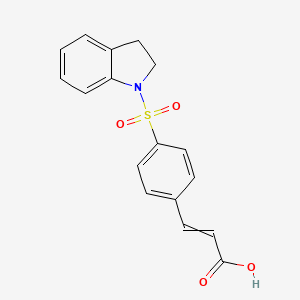
![3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid](/img/structure/B8051484.png)
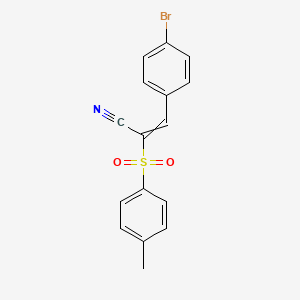
![3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid](/img/structure/B8051500.png)
![1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B8051506.png)
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B8051508.png)
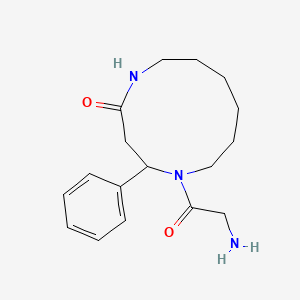
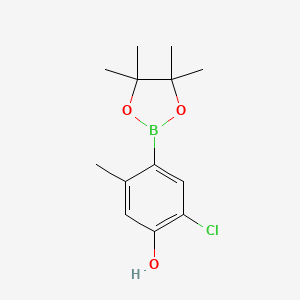
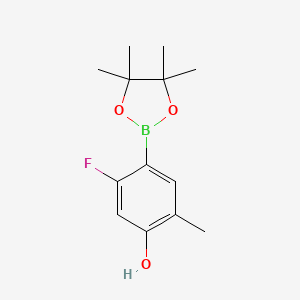
![6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate](/img/structure/B8051532.png)
